alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile
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Overview
Description
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile is a versatile chemical compound with the molecular formula C10H4F3NOS. It is known for its unique properties, making it suitable for various applications in scientific research, particularly in drug synthesis, materials science, and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile typically involves the reaction of 4-(Trifluoromethylthio)benzaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetonitrile can be compared with other similar compounds, such as:
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetamide: Similar structure but with an amide group instead of a nitrile group.
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetate: Contains an ester group instead of a nitrile group.
Alpha-oxo-4-(Trifluoromethylthio)benzeneacetic acid: Features a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDNIKLQXZKWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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